Diethylene glycol distearate

Vue d'ensemble

Description

Diethylene Glycol Distearate (DEGDS/DGD) is a synthetic wax used in various microscopy techniques due to its advantageous physical properties . It serves as an embedding medium that allows for the production of high-quality thin sections with minimal compression, suitable for both transmission electron microscopy and high-resolution light microscopy . It is an off-white flake with a faint odor .

Synthesis Analysis

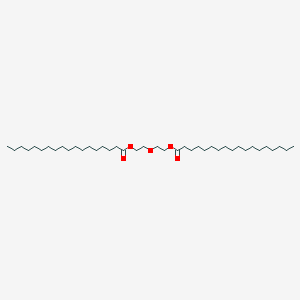

Diethylene glycol distearate may be produced via the esterification of stearic acid (or its esters) with ethylene glycol . A study found that diethylene glycol distearate could effectively improve the flowability of ABS. When the content of DGD is 2%, the melt flow index of ABS could be improved by 23% .Molecular Structure Analysis

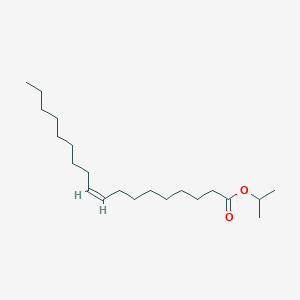

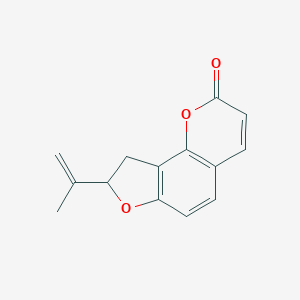

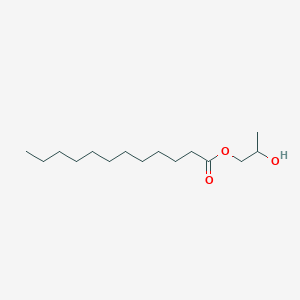

The molecular formula of Diethylene glycol distearate is C40H78O5 . Its average mass is 639.044 Da and its monoisotopic mass is 638.584900 Da .Chemical Reactions Analysis

Diethylene glycol distearate and its derivatives participate in chemical reactions that are essential for their applications .Physical And Chemical Properties Analysis

Diethylene glycol distearate has a density of 0.9±0.1 g/cm3, a boiling point of 666.4±30.0 °C at 760 mmHg, and a flash point of 262.1±24.6 °C . It also has a high risk of slipping due to leakage/spillage of the product .Applications De Recherche Scientifique

Improving Flowability of ABS Resin

DGD can effectively improve the flowability of Acrylonitrile-butadiene-styrene (ABS) resin, a commonly used thermoplastic engineering material . When the content of DGD is 2%, the melt flow index of ABS could be improved by 23% . This enhancement in flowability can help reduce defects such as flow marks and poor surface gloss in injection molding products of ABS .

Lubrication Mechanism in ABS

The lubrication effect of DGD in ABS has been studied using rotational rheometer and dynamic mechanical analysis (DMA) . The results showed that the complex viscosity in the low frequency region of rheology and tensile plateau modulus of DMA both gradually decrease with increasing amount of DGD . This indicates that DGD can effectively improve the flowability of ABS resin .

Esterification of Stearic Acid and Ethylene Glycol

DGD is synthesized by esterification of ethylene glycol and stearic acid . This synthesis process has been optimized concerning various parameters such as reaction time, different catalysts, catalyst loading (wt/wt%), temperature, and microwave power .

Use in Cosmetic Materials

DGD is used in cosmetic materials like shampoo, conditioners, body washes and soaps, hair colouring, acne treatment, and anti-ageing products . It has potential benefits for the skin, including moisturizing and anti-aging properties .

Use in Heating, Ventilation and Air Conditioning Systems

DGD is incorporated in the heating, ventilation and air conditioning systems of electronic cars . It has an important property as a phase-changing material .

Use as a Removable Embedding Medium

DGD is a removable embedding medium that provides embedment free sections . Thin or thick embedment free sections can be obtained, and sections are easy to cut and ribbons are easily obtainable . This enhances the integrity of the specimen as it floats on the water .

Use in Plastic Manufacturing

Diethylene glycol, a component of DGD, is widely used in plastic manufacturing as a raw material for the production of plasticizers for synthetic sponges, papers, cork, and more .

Use in Tobacco Production

Diethylene glycol is also used for tobacco production . This is due to its hygroscopic properties, making it a useful industrial chemical .

Mécanisme D'action

Target of Action

Diethylene glycol distearate (DGD) primarily targets Acrylonitrile-butadiene-styrene (ABS) resin, a commonly used thermoplastic engineering material . ABS is composed of polybutadiene (PB) rubber grafted with styrene-acrylonitrile (SAN) and styrene-acrylonitrile (SAN) copolymer . The microstructure of ABS is the so-called “sea-island” structure with the rubber phase (dispersed phase) and the resin phase (continuous phase) .

Mode of Action

DGD interacts with ABS by acting as an effective lubricant . This interaction is studied using a rotational rheometer and dynamic mechanical analysis (DMA) . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weaken the lubrication effect of DGD on the molecular chains .

Biochemical Pathways

The biochemical pathway of DGD’s action involves the improvement of the flowability of ABS . When the content of DGD is 2%, the melt flow index of ABS could be improved by 23% . This indicates that DGD can effectively improve the flowability of ABS resin .

Pharmacokinetics

It is known that dgd is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform

Result of Action

The result of DGD’s action is the improved flowability of ABS . This is evidenced by a 23% improvement in the melt flow index of ABS when the content of DGD is 2% . The complex viscosity in the low-frequency region of rheology and tensile plateau modulus of DMA both gradually decrease with increasing amount of DGD . This indicates that DGD can effectively improve the flowability of ABS resin .

Action Environment

The action of DGD is influenced by the environment in which it is used. For instance, the flowability of ABS mainly depends on the SAN . Therefore, the lubrication effect of DGD on SAN was investigated . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weakened the lubrication effect of DGD on the molecular chains .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDMBTQVKVEMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861732 | |

| Record name | Oxydiethylene stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylene glycol distearate | |

CAS RN |

109-30-8 | |

| Record name | 1,1′-(Oxydi-2,1-ethanediyl) dioctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxydiethylene stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617Q4OD69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes diethylene glycol distearate particularly suitable as an embedding medium for high-resolution light microscopy?

A1: DGD possesses physical properties that make it ideal for obtaining thin, high-quality sections with minimal compression []. Its relatively low melting point (47-52°C) allows for easy infiltration and embedding of biological specimens without excessive heat damage []. Furthermore, DGD's translucence allows for precise specimen orientation during embedding, ensuring desired planes of sectioning [].

Q2: Can you elaborate on the advantages of using diethylene glycol distearate over paraffin in microscopy?

A2: While both are commonly used embedding media, DGD offers several benefits over paraffin. Notably, DGD sections demonstrate superior sharpness of histological features, comparable to those observed in plastic sections []. Moreover, DGD-embedded tissues experience less distortion and exhibit better preservation of intracellular structures [].

Q3: How does diethylene glycol distearate facilitate the study of cellular structures like the cytoskeleton?

A3: DGD can be easily removed from tissue sections after sectioning, making it particularly useful for studying delicate cellular structures like the cytoskeleton [, ]. This "embedment-free" approach provides an unobstructed view of the cytoskeleton, revealing intricate details that may be obscured by conventional embedding media like epoxy resins [, , ].

Q4: What limitations should researchers be aware of when using diethylene glycol distearate for studying the fungal cytoskeleton?

A4: Research indicates that DGD can cause cell shrinkage and might not optimally preserve certain cytoskeletal elements like microtubules in fungal cells compared to polyethylene glycol (PEG) []. It is crucial to consider the specific cell type and the target structures when selecting DGD as an embedding medium.

Q5: Can diethylene glycol distearate be used for immunofluorescence microscopy?

A5: Yes, DGD is compatible with immunofluorescence microscopy [, ]. Its ability to maintain tissue antigenicity while preserving cellular structure makes it suitable for use with fluorescently labeled antibodies and lectins [].

Q6: What is the chemical formula and molecular weight of diethylene glycol distearate?

A6: Diethylene glycol distearate has the chemical formula C40H78O5 and a molecular weight of 643.06 g/mol.

Q7: Can you describe the synthesis process of diethylene glycol distearate?

A7: DGD is synthesized through the esterification reaction of stearic acid and diethylene glycol. Optimizing the molar ratio of reactants, reaction time, and temperature is crucial to achieving high yield and purity [].

Q8: How does the addition of cellulose caprate resin modify the properties of diethylene glycol distearate?

A8: Adding cellulose caprate resin to DGD in a 4:1 ratio improves its brittleness without significantly affecting its melting point []. This modification makes the wax easier to trim and shape, enhancing its handling properties during sectioning.

Q9: Has diethylene glycol distearate been explored for applications beyond microscopy?

A9: Yes, DGD has been investigated as an emulsifying agent, particularly in pharmaceutical formulations []. Its ability to stabilize oil-in-water emulsions makes it potentially valuable for creating topical ointments and creams.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)